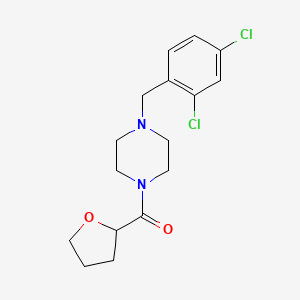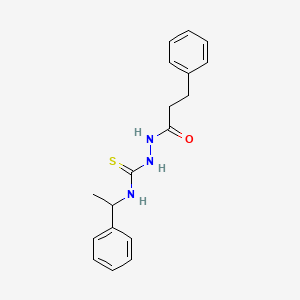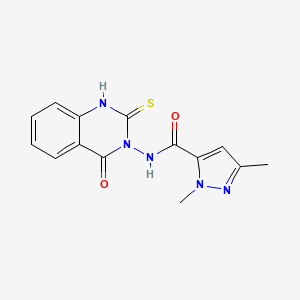![molecular formula C17H14Cl2N4O2 B4585807 1-[(2,4-dichlorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585807.png)
1-[(2,4-dichlorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
1-[(2,4-dichlorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide is a chemical compound with potential biological activities. It belongs to the class of compounds known as pyrazoles, which are often explored for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves multi-step chemical processes, including cyclization, chlorination, and amidation reactions. For instance, the synthesis of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds involves hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis steps (Yang Yun-shang, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole compounds can be studied using various spectroscopic methods. For example, a study on similar pyrazole derivatives utilized NMR, IR spectroscopy, and X-ray diffraction to determine their molecular structure (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole compounds can undergo various functionalization reactions. For instance, the reaction of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine was studied, showcasing the diverse chemical reactivity of pyrazole compounds (İ. Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as thermal stability and crystal structure, can be determined through techniques like X-ray diffraction and thermal analysis. An example is the study of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which provided insights into its physical characteristics (K. Kumara et al., 2018).
Applications De Recherche Scientifique
Molecular Interactions
The compound demonstrates molecular interactions as an antagonist for the CB1 cannabinoid receptor. Its conformational analysis and pharmacophore models suggest that it primarily binds through steric interaction with the receptor. This interaction is crucial for understanding the antagonist activity and potential inverse agonist activity, depending upon receptor interaction (Shim et al., 2002).
Chemical Synthesis and Modification
The compound can be chemically synthesized and modified, as demonstrated in studies focusing on the functionalization reactions with 2,3-diaminopyridine. Such chemical transformations are essential for creating structurally diverse derivatives with potentially varied biological activities (Yıldırım et al., 2005).
Anticancer and Anti-Inflammatory Properties
Novel derivatives of this compound have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This demonstrates the potential of the compound in therapeutic applications, particularly in the context of cancer and inflammation (Rahmouni et al., 2016).
Structural Analysis for Drug Design
The structure-activity relationships of pyrazole derivatives, including this compound, are studied for designing cannabinoid receptor antagonists. Such analysis is vital for developing therapeutics that could potentially mitigate the side effects of cannabinoids (Lan et al., 1999).
Molecular Docking and Screening
The compound's derivatives have been subjected to molecular docking and in vitro screening, indicating its potential in drug discovery. Molecular docking studies help in understanding the interaction of these compounds with biological targets, which is critical for drug development (Flefel et al., 2018).
Antimicrobial Activity
Synthesized derivatives of this compound have been tested for their antimicrobial activities. This highlights the compound's potential use in combating microbial infections (Sharshira & Hamada, 2011).
Discovery for Obesity Treatment
The compound's role in the discovery of novel cannabinoid-1 receptor inverse agonists for obesity treatment is noteworthy. This underscores its importance in therapeutic applications targeting metabolic disorders (Yan et al., 2010).
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-11-3-2-4-16(20-11)21-17(24)14-7-8-23(22-14)10-25-15-6-5-12(18)9-13(15)19/h2-9H,10H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAMYOLLQIBWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585741.png)

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)
![methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4585758.png)

![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)
![2-bromo-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4585808.png)
![6-chloro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4585812.png)
![6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4585819.png)

![1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole](/img/structure/B4585828.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)